Butyl acrylate is sourced primarily through the esterification reaction between acrylic acid and butanol. It falls under the category of acrylate esters, which are known for their reactivity and ability to form polymers. This compound is classified based on its functional groups, specifically as an ester, which is characterized by the presence of a carbonyl group adjacent to an ether group.
The synthesis of butyl acrylate typically involves the following methods:
The typical reaction conditions for the esterification process include:
Butyl acrylate has a molecular formula of and features a double bond between the carbon atoms adjacent to the carbonyl group. Its structural representation can be depicted as follows:
The compound has a molecular weight of approximately 100.12 g/mol. Its boiling point is around 140 °C, and it has a density of about 0.9 g/cm³.
Butyl acrylate participates in various chemical reactions, including:
During polymerization, butyl acrylate can react with other monomers such as methyl methacrylate or styrene to produce copolymers with tailored properties for specific applications.
The mechanism of action for butyl acrylate primarily involves its polymerization process. Upon exposure to heat or initiators (e.g., peroxides), free radicals are generated that initiate the polymerization chain reaction:
This process results in high molecular weight polymers with desirable physical properties for industrial applications.
Relevant analyses indicate that butyl acrylate exhibits good thermal stability under controlled conditions but may polymerize under high temperatures or in the presence of catalysts .
Butyl acrylate is widely utilized across various scientific and industrial fields:
The dominant industrial production method involves the direct esterification of acrylic acid with n-butanol catalyzed by strong acids. This equilibrium-limited reaction proceeds according to:CH₂=CHCOOH + HO(CH₂)₃CH₃ ⇌ CH₂=CHCOO(CH₂)₃CH₃ + H₂O
Conventional batch processes utilize homogeneous catalysts like p-toluenesulfonic acid (PTSA) or sulfuric acid (0.5–2.0 wt%) at 80–120°C. A significant molar excess of n-butanol (1.5:1 to 2:1 alcohol/acid ratio) shifts equilibrium toward ester formation. Water removal is critical and achieved via heterogeneous azeotropic distillation using entrainers like cyclohexane. The condensed vapor separates in a decanter, with the organic phase (rich in butanol) recycled to the reactor, and the aqueous phase discarded. This method yields 85–94% butyl acrylate after 6–10 hours, though it generates acidic wastewater requiring neutralization [4] [5] [7].
Transesterification offers an alternative route, particularly for acid-sensitive applications:CH₂=CHCOOCH₃ + HO(CH₂)₃CH₃ → CH₂=CHCOO(CH₂)₃CH₃ + CH₃OH
This reaction employs catalysts like aluminum alkoxides or titanium tetrabutoxide (1–3 wt%) at 90–110°C. A large excess of methyl acrylate (2–4× stoichiometric) ensures high conversion of n-butanol. The methanol-methyl acrylate azeotrope (b.p. 62–63°C) is continuously distilled, condensed, and separated. Methanol extraction from the distillate via water washing allows methyl acrylate recovery. The crude product undergoes vacuum distillation to isolate butyl acrylate (b.p. 145°C at atmospheric pressure). Yields reach 90–99% for primary alcohols, though polymerization inhibitors (hydroquinone, 0.1–1.0%) are essential during distillation [3] [4].
Table 1: Key Characteristics of Conventional Butyl Acrylate Production Methods
Method | Catalyst | Temperature | Key Advantage | Yield | Limitation |
---|---|---|---|---|---|
Acid-catalyzed esterification | H₂SO₄, PTSA (0.5-2 wt%) | 80-120°C | Simple equipment, low catalyst cost | 85-94% | Acidic wastewater, corrosion |
Transesterification | Ti(OBu)₄, Al(OR)₃ (1-3 wt%) | 90-110°C | Avoids acrylic acid handling | 90-99% | High excess methyl acrylate needed |
Reactive distillation (RD) integrates reaction and separation in a single column, circumventing equilibrium constraints by continuous product removal. In butyl acrylate production, acrylic acid and n-butanol are fed into the middle and lower sections of a catalytic column packed with solid acid catalysts (e.g., ion-exchange resins). Butyl acrylate and water form in the reactive zone, and the butanol-water azeotrope (b.p. 93°C) vaporizes upward. A decanter at the top separates condensate into aqueous (discarded) and organic (butanol-rich) phases, with the latter refluxed. This setup achieves 98–99.5% conversion at reduced stoichiometric excess (1.1:1 alcohol/acid ratio), cutting energy use by 25% versus sequential reactors/distillation. Polymerization risks are mitigated by injecting radical scavengers directly into packing zones [2] [6] [8].
SMBR technology combines continuous countercurrent chromatography with reaction, enhancing yield for equilibrium-limited systems. Columns packed with cation-exchange resin adsorbents/catalysts (e.g., Amberlyst™) undergo simulated movement via valve switching. Acrylic acid and n-butanol enter separate ports, reacting as they flow through stationary phases. Butyl acrylate is preferentially adsorbed and eluted in raffinate streams, while water is desorbed. This maintains a reaction zone displaced from equilibrium, achieving 99.8% conversion and >99.9% purity with minimal byproducts. SMBR reduces wastewater by 70% and energy demand by 40% versus batch processes, though high capital costs limit adoption to large-scale facilities [4] [6].
Pervaporation (PV) membranes selectively remove water from esterification reactors, driving reactions to completion. Hydrophilic membranes (e.g., polyvinyl alcohol composite) are installed in reactor sidestream loops or integrated with RD columns. Water permeates the membrane due to chemical potential gradients, leaving organic components in the retentate. PV-assisted RD achieves 99.99% butyl acrylate purity and reduces reboiler duty by 35% by eliminating distillative water separation. Hybrid RD-PV configurations lower total annual costs (TAC) by 13–41% and CO₂ emissions by 40% compared to conventional processes, making them economically and environmentally superior [2] [4].
Table 2: Performance Comparison of Intensified Butyl Acrylate Production Processes
Process | Conversion | Energy Savings | Purity | Key Innovation | Economic Impact |
---|---|---|---|---|---|
Reactive Distillation (RD) | 98-99.5% | 25% | 99.83 mol% | Decanter for butanol recycle | 20% lower TAC vs. conventional |
RD-Pervaporation (RD-PV) | >99.9% | 35% | 99.99% | Membrane dehydration | 35-41% lower TAC vs. RD |
Simulated Moving Bed Reactor | 99.8% | 40% | 99.9% | Continuous countercurrent flow | High ROI at >100 kta capacity |
Traditional homogeneous catalysts (H₂SO₄, PTSA) offer high activity but cause equipment corrosion, necessitate neutralization (generating salt waste), and complicate product separation. Modern plants increasingly adopt heterogeneous solid acids like sulfonated zirconia, heteropolyacids (e.g., H₃PW₁₂O₄₀), or macroreticular ion-exchange resins (Amberlyst™ 15, 36). These materials provide strong Brønsted acidity, tolerate temperatures up to 120°C, and enable fixed-bed operation. Amberlyst™ 36 achieves 92% butyl acrylate yield at 100°C with 4:1 butanol/acid ratio, and simplifies regeneration. Solid acids reduce wastewater salinity by 90% and eliminate NaOH consumption for neutralization [1] [4] [6].
Lipases (e.g., Candida antarctica immobilized on acrylic resin) catalyze butyl acrylate synthesis under mild conditions (40–60°C) without polymerization inhibitors. Solvent-free systems using Novozym® 435 achieve 85% conversion in 8 hours. Though slower than chemical catalysts, enzymes offer exquisite selectivity (>99%), avoiding Michael addition byproducts (e.g., butoxypropionic acid esters). This route is emerging for "green" acrylate production, particularly with bio-derived alcohols, but enzyme cost and low productivity limit industrial scalability [4] [6].
Butyl acrylate readily undergoes radical polymerization during processing. Industrial plants employ dual inhibitor systems:
Combined with oxygen sparging, these reduce polymerization to <0.1% in reactive distillation columns. Continuous in-line monitoring of inhibitor levels is critical, as MEHQ depletes rapidly above 80°C. Process control systems regulate inhibitor injection rates based on temperature and residence time [1] [3] [4].
Crude esterification mixtures contain unreacted acid/alcohol, heavy esters (e.g., butyl butoxypropionate), and dimers. Purification involves:
Energy optimization strategies include:
Table 3: Industrial Purification Sequence for Butyl Acrylate
Unit Operation | Function | Key Parameters | Output Streams |
---|---|---|---|
Neutralization reactor | Removes H₂SO₄/PTSA with NaOH | 50-60°C, pH 7-8 | Salt wastewater, organic phase |
Butanol recovery column | Distills excess n-butanol | 80°C (top), 0.5-1 atm | Recycled butanol, aqueous phase |
Lights column | Removes low-boilers (water, methanol) | 65-70°C (top) | Off-gas for incineration |
Product column | Purifies butyl acrylate | 69°C (top at 100 mmHg) | 99.5% pure BA |
Decomposer reactor | Cracks heavy esters | 200°C, solid acid catalyst | Recovered BA, fuel oil residue |
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